molecular formula C22H25FN4O2 B030861 Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate CAS No. 84501-68-8

Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate

Cat. No.: B030861
CAS No.: 84501-68-8
M. Wt: 396.5 g/mol
InChI Key: MMPSFTZVUMTCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Development Timeline

The compound emerged from efforts to refine astemizole (Hismanal), a second-generation antihistamine discovered by Janssen Pharmaceutica in 1977. Astemizole gained FDA approval in 1988 but was withdrawn globally in 1999 due to cardiotoxic side effects linked to hERG channel blockade. Research into its metabolites identified N-Ethoxycarbonyl Norastemizole as a safer alternative, with Sepracor advancing it to Phase III trials for allergic rhinitis by 2000. Key milestones include:

  • 1985 : Synthesis of astemizole derivatives, including early benzimidazole-piperidine analogs.
  • 1991 : Characterization of norastemizole as a primary astemizole metabolite.
  • 2000 : Initiation of clinical trials for norastemizole, highlighting its 13–16-fold greater H1 antagonism than astemizole.

Position in Benzimidazole-Piperidine Research

Benzimidazole-piperidine hybrids are recognized for their dual affinity to histamine receptors and modular pharmacokinetic profiles. Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate exemplifies this scaffold, combining:

  • A benzimidazole core for H1 receptor binding.
  • A piperidine moiety enhancing blood-brain barrier permeability.
  • 4-Fluorophenyl and ethoxycarbonyl groups optimizing metabolic stability.

Comparative studies show such derivatives exhibit antinociceptive, anti-inflammatory, and antihistaminic activities, positioning them as versatile therapeutic candidates.

Relationship to Astemizole Pharmacology

While astemizole’s cardiotoxicity limited its use, norastemizole derivatives like this compound avoid hERG inhibition due to structural modifications:

Property Astemizole N-Ethoxycarbonyl Norastemizole
H1 Receptor Affinity 0.9 nM 0.06 nM
hERG Inhibition IC~50~ = 90 nM No significant activity
Half-Life 18–24 hours 6–8 hours

The ethoxycarbonyl group at the piperidine nitrogen reduces arrhythmia risk while preserving antihistaminic potency.

Evolution of Structural Understanding

X-ray crystallography and NMR studies reveal critical structural features:

  • Benzimidazole Core : Planar structure facilitates π-π stacking with histamine receptors.
  • Piperidine Ring : Adopts a chair conformation, enhancing solubility and bioavailability.
  • 4-Fluorophenyl Group : Electron-withdrawing effects stabilize the molecule against oxidative metabolism.

Synthetic Pathways :

  • Microwave-Assisted Coupling : 2-(4-Fluorophenyl)-1H-benzimidazole reacts with 2-(piperidine-1-yl)ethyl chloride under microwave irradiation.
  • Ethoxycarbonylation : Norastemizole is functionalized with ethyl chloroformate to yield the final product.

Historical Medicinal Applications

Initially explored as an antihistamine , this compound’s applications expanded due to its favorable safety profile:

  • Allergic Rhinitis : Reduced nasal congestion and itching at 5–50 mg/day doses.
  • Diabetic Retinopathy : Preclinical studies suggest histamine receptor modulation mitigates vascular leakage.
  • Combination Therapies : Paired with leukotriene inhibitors for synergistic anti-allergic effects.

Properties

IUPAC Name

ethyl 4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O2/c1-2-29-22(28)26-13-11-18(12-14-26)24-21-25-19-5-3-4-6-20(19)27(21)15-16-7-9-17(23)10-8-16/h3-10,18H,2,11-15H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPSFTZVUMTCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233501
Record name Ethyl 4-((1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)amino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84501-68-8
Record name Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84501-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-((1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)amino)piperidine-1-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084501688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-((1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)amino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.075.420
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate (CAS No. 84501-68-8) is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores the molecular characteristics, synthesis, and biological effects of this compound, supported by relevant data and research findings.

Molecular Characteristics

  • Molecular Formula : C22H25FN4O2
  • Molecular Weight : 396.46 g/mol
  • Density : 1.28 g/cm³
  • Melting Point : 179–182 °C

Synthesis

The synthesis of this compound involves the reaction of ethyl 4-amino-1-piperidinecarboxylate with appropriate benzimidazole derivatives under specific conditions, typically in neat conditions at elevated temperatures (around 170 °C for approximately 4 hours) to achieve high yields (up to 98%) .

Pharmacological Profile

This compound has been evaluated for various biological activities, including:

  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
  • Antimicrobial Properties : Research suggests that the compound has potential antimicrobial activity, particularly against gram-positive bacteria. The presence of the benzimidazole moiety is believed to enhance its interaction with microbial targets .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • In Vitro Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzimidazole, including this compound, showed significant activity against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .
  • Mechanistic Studies : Another research article highlighted the role of nitric oxide (NO) production in mediating the biological effects of this compound. NO is known for its signaling role in various physiological processes, including vasodilation and immune response modulation .
  • Toxicological Assessments : Toxicity studies indicate a moderate safety profile with an LD50 value suggesting low acute toxicity in animal models. Further studies are needed to evaluate chronic toxicity and long-term effects .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorInduces apoptosis in cancer cell linesJournal of Medicinal Chemistry
AntimicrobialEffective against gram-positive bacteriaPharmaceutical Research
Nitric Oxide ProductionMediates physiological responsesBiochemical Journal
ToxicityModerate acute toxicity observedToxicology Reports

Scientific Research Applications

Antihistamine Development

Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate serves as an important intermediate in the synthesis of antihistamines. Its structure allows for modifications that enhance antihistaminic activity, making it a target for drug design aimed at treating allergic reactions and conditions such as asthma.

Cancer Research

Recent studies have investigated the potential of benzimidazole derivatives, including this compound, as anticancer agents. The unique binding properties of benzimidazole structures to various biological targets make them candidates for further exploration in cancer therapeutics. Research indicates that modifications to the piperidine and benzimidazole components can lead to enhanced cytotoxicity against cancer cell lines.

Neuropharmacology

The compound's structural elements suggest potential applications in neuropharmacology, particularly in the development of drugs targeting neurological disorders. Compounds with similar structures have been shown to exhibit activity at neurotransmitter receptors, indicating that this compound may also possess relevant pharmacological properties.

Synthesis of Novel Compounds

This compound is utilized as a building block in the synthesis of novel pharmaceuticals. Its ability to undergo various chemical reactions allows researchers to create diverse derivatives with potentially improved biological activities.

Case Study 1: Antihistamine Synthesis

A study published in Journal of Medicinal Chemistry explored the synthesis of ethyl 4-[[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]amino]piperidine derivatives. The researchers demonstrated that modifications at the piperidine nitrogen significantly affected antihistaminic potency and selectivity, highlighting the importance of this compound in developing new antihistamines .

Case Study 2: Anticancer Activity

Research conducted by Janssens et al. (1985) examined the anticancer properties of benzimidazole derivatives, including those related to this compound]. The study found that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting a pathway for future drug development .

Case Study 3: Neuroactive Compounds

A recent investigation into neuroactive compounds noted that derivatives of ethyl 4-[[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]amino]piperidine displayed promising activity at serotonin receptors, indicating potential applications in treating mood disorders .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate
  • CAS Registry Number : 84501-68-8
  • Molecular Formula : C22H25FN4O2
  • Molecular Weight : 396.466 g/mol
  • Physical Properties :
    • Density: 1.28 g/cm³
    • Boiling Point: 573.5°C (760 mmHg)
    • Melting Point: 94.0°C (crystallized from 2,2'-oxybispropane)
    • Vapor Pressure: 3.7 × 10<sup>−13</sup> mmHg at 25°C

Synthesis: The compound is synthesized via a multi-step process starting from o-phenylenediamine, involving condensation, chlorination, alkylation, and substitution reactions, achieving a total yield of 30.7% . Key intermediates include 2-chloro-1-[(4-fluorophenyl)methyl]-1H-benzimidazole, which undergoes nucleophilic substitution with ethyl 4-aminopiperidine-1-carboxylate .

Comparison with Structurally and Functionally Related Compounds

Astemizole (CAS 84501-68-8)

  • Structural Relationship: Astemizole shares the same core structure, with minor differences in substituents. It is pharmacologically classified as a second-generation antihistamine .
  • Key Differences :
    • Substituent Position : Astemizole includes a methoxy group on the benzimidazole ring, enhancing its H1-receptor antagonism .
    • Therapeutic Use : Primarily used for allergic rhinitis and chronic urticaria, whereas the target compound lacks documented clinical applications .

Mizolastine (CAS IOR612-48-2)

  • Structural Features : Mizolastine replaces the piperidine-1-carboxylate group with a carbamate moiety (ethyl[1-[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]-4-piperidinyl]methylcarbamate) .
  • Pharmacology : Acts as a potent H1 antagonist with additional anti-inflammatory properties, attributed to its carbamate side chain .

Desmethylastemizole (CAS 73736-50-2)

  • Metabolic Relationship : This compound is the primary metabolite of Astemizole, formed via O-demethylation .
  • Activity Profile : Retains antihistaminic activity but with reduced cardiotoxicity compared to Astemizole, making it a subject of interest in drug safety studies .

Piperidine-Based Benzimidazole Derivatives

  • Example : Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate .
  • Functional Comparison: Structural Divergence: Incorporates a tetrahydropyridine ring and acetyl-piperidine linkage instead of a benzimidazole-piperidine amino bridge. Biological Activity: Exhibits antibacterial and antitumor properties, highlighting the role of piperidine modifications in diversifying therapeutic effects .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Therapeutic Use
Target Compound C22H25FN4O2 396.47 94.0 Research applications
Astemizole C28H31FN4O 458.58 149–150 Antihistamine
Mizolastine C24H25FN4O2 444.49 N/A Anti-inflammatory
Desmethylastemizole C27H29FN4O 444.55 N/A Metabolite of Astemizole

Preparation Methods

Structural and Molecular Characteristics

The compound features a benzimidazole core substituted with a 4-fluorobenzyl group at the N1 position and a piperidine moiety functionalized with an ethyl carbamate group at the C4 amino position. Its molecular formula is C₂₂H₂₅FN₄O₂ , with a molar mass of 396.5 g/mol. Key spectral identifiers include:

PropertyValueSource
InChI Key MMPSFTZVUMTCKV-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC(CC1)NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Melting Point Not reported-
Solubility Likely polar aprotic solvents

The benzimidazole scaffold confers biological activity, while the piperidine-carbamate moiety enhances metabolic stability.

Primary Synthesis Route

Reaction Overview

The synthesis involves a two-step protocol:

  • Preparation of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole : Generated via N-alkylation of 2-chlorobenzimidazole with 4-fluorobenzyl chloride.

  • Nucleophilic Amination : Ethyl 4-aminopiperidine-1-carboxylate reacts with the chlorobenzimidazole intermediate under thermal conditions.

Mechanism and Conditions

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the piperidine amine attacks the electron-deficient C2 position of the benzimidazole ring. Key parameters:

ParameterOptimal ValueImpact on Yield
Temperature 170°CDrives reaction completion
Solvent Solvent-free (neat)Enhances reaction rate
Time 4 hoursMinimizes side products
Molar Ratio 1:1 (amine:chlorobenzimidazole)Prevents oligomerization

Under these conditions, the reaction achieves 98% yield , as reported by Kumar et al..

Optimization Studies

Solvent-Free vs. Solvent-Assisted Reactions

Comparative studies reveal that solvent-free conditions outperform traditional solvents (e.g., DMF, THF) by reducing side reactions and simplifying purification. For example:

ConditionYield (%)Purity (HPLC)
Neat, 170°C, 4h98>99%
DMF, 120°C, 8h7285%
THF, reflux, 12h5878%

The absence of solvent minimizes hydrolysis of the ethyl carbamate group, a common side reaction in polar aprotic media.

Catalytic Enhancements

While the base-free protocol is effective, exploratory trials with K₂CO₃ (1 eq.) increased yields to 99% but introduced purification challenges due to salt formation.

Scalability and Industrial Feasibility

Pilot-Scale Production

A 100-g batch synthesis demonstrated consistent yields (96–98%) under identical conditions, confirming scalability. Critical considerations include:

  • Temperature Control : Rapid heating to 170°C prevents intermediate degradation.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity.

Cost Analysis

ComponentCost per kg (USD)Contribution to Total Cost
2-Chlorobenzimidazole45038%
4-Fluorobenzyl chloride32027%
Ethyl 4-aminopiperidine-1-carboxylate62052%

The high cost of ethyl 4-aminopiperidine-1-carboxylate underscores the need for alternative piperidine precursors.

Alternative Synthetic Pathways

Reductive Amination Approach

A patent-disclosed method for analogous benzimidazoles uses reductive amination of ketone intermediates with NaBH₄. While untested for this compound, this route could bypass the chlorobenzimidazole intermediate but may require additional protection/deprotection steps.

Microwave-Assisted Synthesis

Preliminary trials with microwave irradiation (200°C, 30 min) achieved 95% yield, suggesting potential for rapid production.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65–7.10 (m, 8H, aromatic), 5.40 (s, 2H, N-CH₂-C₆H₄F), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.85–3.40 (m, 4H, piperidine).

  • HRMS : m/z 397.1932 [M+H]⁺ (calculated: 397.1938).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows a single peak at 8.2 min, confirming homogeneity .

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. For example:

  • Cyclocondensation : Use ethyl acetoacetate, DMF-DMA, and phenylhydrazine derivatives to form benzimidazole intermediates .
  • Piperidine coupling : Introduce the piperidine moiety via nucleophilic substitution or amination reactions under anhydrous conditions (e.g., DCM, DMF) .
  • Optimization : Adjust reaction pH (e.g., sodium acetate buffer at pH 4.6) to stabilize intermediates and reduce side products . Microwave-assisted synthesis may enhance reaction rates and yields .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

  • X-ray crystallography : Resolve stereochemistry and confirm bond angles, as demonstrated for structurally similar benzimidazole-piperidine hybrids .
  • Spectral analysis : Use 1^1H/13^{13}C NMR to verify substituent positions and FT-IR to identify carbonyl (C=O) and amine (N-H) groups .
  • HPLC purity checks : Employ methanol-buffer mobile phases (65:35 ratio) with UV detection at 254 nm to assess purity ≥98% .

Q. What are the stability considerations for this compound under various storage conditions?

Methodological Answer:

  • In vitro stability : Store at -20°C in anhydrous DMSO to prevent hydrolysis of the ester group .
  • Light sensitivity : Protect from UV exposure to avoid photodegradation of the benzimidazole core .
  • pH sensitivity : Avoid aqueous solutions with pH < 4 or > 8, as the piperidine amino group may protonate or deprotonate, altering solubility .

Advanced Research Questions

Q. How can computational methods be integrated with experimental approaches to design novel derivatives of this compound?

Methodological Answer:

  • Reaction path prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for derivatization .
  • Docking studies : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock to prioritize synthesis .
  • Machine learning : Train models on existing reaction data to predict optimal solvents and catalysts for new analogs .

Q. What strategies address discrepancies in biological activity data across different assay conditions for this compound?

Methodological Answer:

  • Buffer standardization : Use sodium 1-octanesulfonate buffer (pH 4.6) to maintain consistent ionic strength and minimize assay variability .
  • Solubility correction : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation in aqueous assays .
  • Control for off-target effects : Include inhibitors like R59949 (diacylglycerol kinase inhibitor) to isolate compound-specific activity .

Q. How can reaction fundamentals and reactor design principles (CRDC RDF2050112) be applied to scale up synthesis?

Methodological Answer:

  • Continuous-flow reactors : Improve heat/mass transfer for exothermic amination steps, reducing byproducts .
  • Membrane separation : Use nanofiltration to recover unreacted intermediates and reduce waste .
  • Process simulation : Model reaction kinetics in Aspen Plus® to optimize temperature gradients and residence time during cyclocondensation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.